molecular formula C15H15NO4 B5759851 N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide

N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B5759851
M. Wt: 273.28 g/mol
InChI Key: XYOUEIKDWFKWER-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide, also known as HPPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. HPPH is a photosensitizer, which means that it can be activated by light to produce reactive oxygen species that can damage cancer cells. In

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide involves the absorption of light energy by the photosensitizer, which leads to the production of singlet oxygen and other reactive oxygen species. These reactive species can cause damage to cancer cells by inducing apoptosis, necrosis, and autophagy. The exact mechanism of action of this compound is still being studied, but it is believed to involve the generation of reactive oxygen species in the mitochondria of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal tissues, which makes it an attractive candidate for cancer treatment. However, it can cause skin photosensitivity and other side effects when administered to patients. This compound has been shown to accumulate in cancer cells, which makes it a selective photosensitizer that can target cancer cells while sparing normal tissues.

Advantages and Limitations for Lab Experiments

N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity in normal tissues. However, it can be challenging to work with due to its photosensitivity, which requires special handling and storage conditions. This compound also has limitations in terms of its selectivity for cancer cells, which can lead to off-target effects and damage to normal tissues.

Future Directions

There are several future directions for the research and development of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide. One area of focus is the optimization of the synthesis method to increase the yield and purity of this compound. Another area of research is the development of new delivery methods for this compound, such as nanoparticles or liposomes, to improve its selectivity for cancer cells. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in cancer treatment. Finally, there is a need for more research into the mechanism of action of this compound to better understand its effects on cancer cells and normal tissues.

Synthesis Methods

N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide can be synthesized through a multistep process starting with 2-hydroxybenzaldehyde and 4-methoxyphenol. The two compounds are reacted with an acid catalyst to form a Schiff base, which is then reduced with sodium borohydride to produce the final product, this compound. The synthesis method has been optimized over the years to increase the yield and purity of this compound.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT is a non-invasive treatment that involves the administration of a photosensitizer followed by exposure to light of a specific wavelength. The photosensitizer absorbs the light energy, which then leads to the production of reactive oxygen species that can damage cancer cells. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including head and neck, lung, and prostate cancer.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-11-6-8-12(9-7-11)20-10-15(18)16-13-4-2-3-5-14(13)17/h2-9,17H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOUEIKDWFKWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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